

Spectroscopic Profile of 7-Chloro-2-methylquinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Chloro-2-methylquinoline

Cat. No.: B049615

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **7-Chloro-2-methylquinoline**, a key intermediate in the synthesis of various pharmaceuticals. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supplemented by experimental protocols and workflow visualizations to support research and development activities.

Molecular Structure

7-Chloro-2-methylquinoline possesses a quinoline core structure with a chlorine atom at the 7th position and a methyl group at the 2nd position.

Caption: Chemical structure of **7-Chloro-2-methylquinoline**.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **7-Chloro-2-methylquinoline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data (400 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not explicitly available in search results	Data not explicitly available in search results	Data not explicitly available in search results	Data not explicitly available in search results

Table 2: ^{13}C NMR Spectroscopic Data (100 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
Data not explicitly available in search results	Data not explicitly available in search results

Note: Specific peak assignments for ^1H and ^{13}C NMR were not available in the provided search results. Researchers should refer to spectral databases like ChemicalBook for the actual spectra.^{[1][2]}

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data (KBr Disc)

Wavenumber (cm^{-1})	Interpretation
Specific peak data not available in search results	C-H stretching (aromatic), C-H stretching (aliphatic), C=N stretching, C=C stretching (aromatic), C-Cl stretching

Note: While the NIST WebBook mentions the availability of the IR spectrum, specific peak values are not listed in the search snippets.^[3]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (GC-MS)

m/z	Interpretation
177	[M] ⁺ (Molecular ion)
179	[M+2] ⁺ (Isotope peak due to ³⁷ Cl)
115	Fragment ion

Source: PubChem[4]

Experimental Protocols

Detailed experimental procedures for the acquisition of spectroscopic data are crucial for reproducibility. The following are generalized protocols based on standard laboratory practices.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz spectrometer.[1][2] The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.

Infrared (IR) Spectroscopy

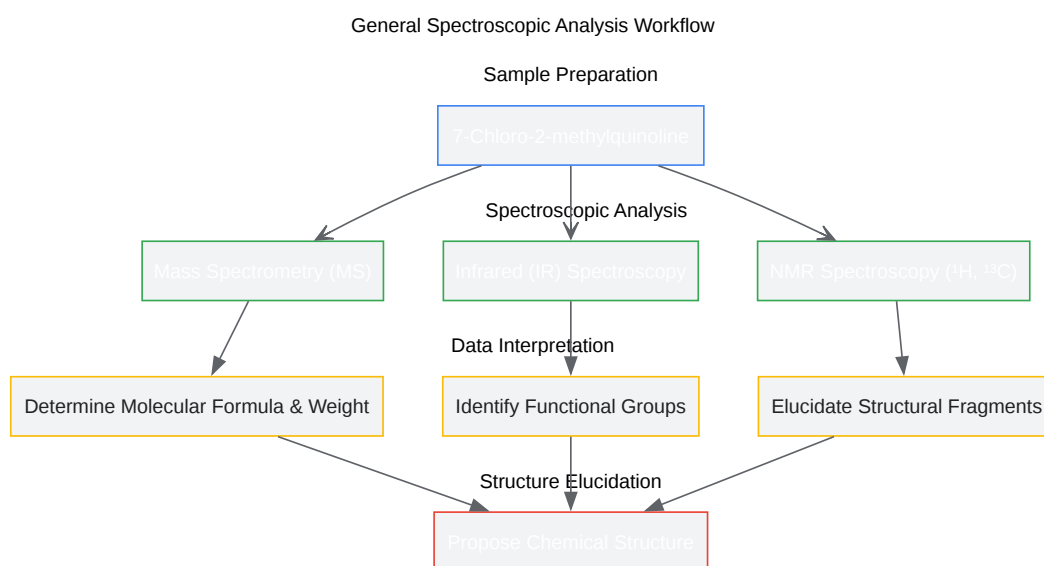
The IR spectrum is often obtained using a Fourier-transform infrared (FTIR) spectrometer.[4] For solid samples, the KBr pellet method is a common technique. A small amount of the sample is ground with potassium bromide (KBr) and pressed into a thin, transparent disk.

Mass Spectrometry

Mass spectra can be recorded using a gas chromatography-mass spectrometry (GC-MS) system, such as a Shimadzu GCMS-QP2010 Plus.[4] The sample is introduced into the GC, which separates it from any impurities before it enters the mass spectrometer for ionization and analysis.

Experimental and Analytical Workflow

The structural elucidation of an organic compound like **7-Chloro-2-methylquinoline** follows a systematic workflow that integrates various spectroscopic techniques.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for spectroscopic analysis of organic compounds.

This workflow illustrates the process of obtaining and interpreting data from various spectroscopic methods to determine the molecular structure of a compound.[5][6][7][8] Mass spectrometry helps in determining the molecular weight and formula. IR spectroscopy is used to identify the functional groups present. Finally, NMR spectroscopy provides detailed information about the connectivity of atoms, leading to the final structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 7-Chloro-2-methylquinoline(4965-33-7) ¹H NMR spectrum [chemicalbook.com]
- 2. 7-Chloro-2-methylquinoline(4965-33-7) ¹³C NMR spectrum [chemicalbook.com]
- 3. Quinoline, 7-chloro-2-methyl- [webbook.nist.gov]
- 4. 7-Chloro-2-methylquinoline | C₁₀H₈ClN | CID 138395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciencedirect.com]
- 6. sciencedirect.com [sciencedirect.com]
- 7. Spectral Analysis of Organic Compounds | ChemTalk [chemistrytalk.org]
- 8. Kapnayan.com - 11.3 Spectroscopic Analysis of Organic Compounds (AHL) [kapnayan.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 7-Chloro-2-methylquinoline: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b049615#spectroscopic-data-nmr-ir-ms-of-7-chloro-2-methylquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com